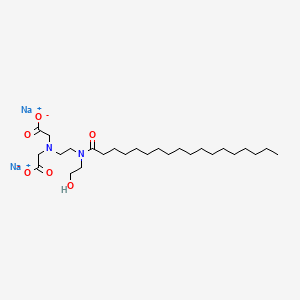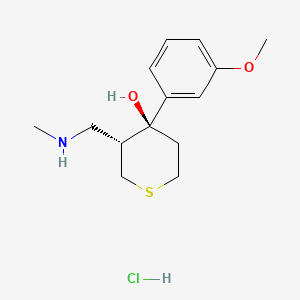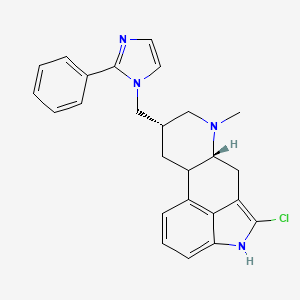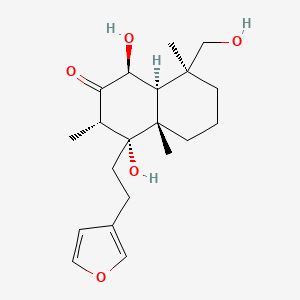
Ballotenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ballotenol is a naturally occurring diterpenoid compound isolated from the plant Ballota nigra. This compound has garnered attention due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ballotenol can be synthesized through various organic synthesis methods, including the use of starting materials such as labdane-type diterpenes. The synthetic route typically involves multiple steps, including oxidation, reduction, and functional group modifications.
Industrial Production Methods: Industrial production of this compound involves the extraction from Ballota nigra followed by purification processes. The extraction can be performed using solvents such as methanol or ethanol, and subsequent purification steps may include chromatography techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ballotenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex diterpenoids.
Biology: Investigated for its effects on biological systems, including its potential anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various ailments.
Industry: Potential use in the development of natural products and bioactive compounds.
Mechanism of Action
The mechanism by which ballotenol exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress, although the exact molecular targets are still under investigation.
Comparison with Similar Compounds
Abietic acid
Taxol
Forskolin
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
63543-36-2 |
|---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(1S,3S,4R,4aS,8S,8aS)-4-[2-(furan-3-yl)ethyl]-1,4-dihydroxy-8-(hydroxymethyl)-3,4a,8-trimethyl-1,3,5,6,7,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C20H30O5/c1-13-15(22)16(23)17-18(2,12-21)7-4-8-19(17,3)20(13,24)9-5-14-6-10-25-11-14/h6,10-11,13,16-17,21,23-24H,4-5,7-9,12H2,1-3H3/t13-,16-,17+,18-,19+,20-/m1/s1 |
InChI Key |
ACMWVFQSRHHUMC-WGRDYNQISA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@H]([C@H]2[C@@](CCC[C@@]2([C@]1(CCC3=COC=C3)O)C)(C)CO)O |
Canonical SMILES |
CC1C(=O)C(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


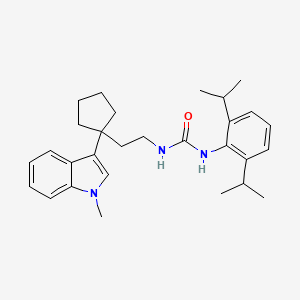
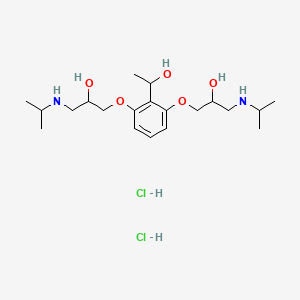
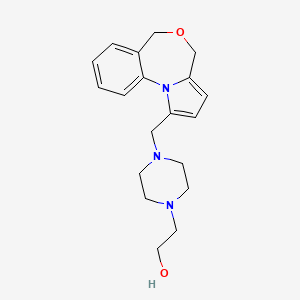
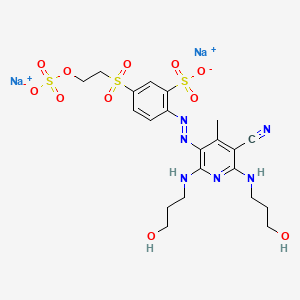

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
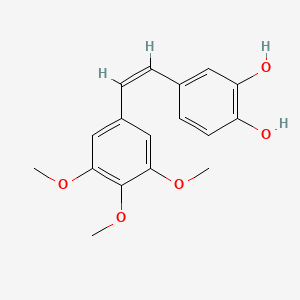
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)



